molecular formula BrCl B078175 Bromine chloride CAS No. 13863-41-7

Bromine chloride

Cat. No. B078175
Key on ui cas rn: 13863-41-7
M. Wt: 115.36 g/mol
InChI Key: CODNYICXDISAEA-UHFFFAOYSA-N
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Patent
US05817888

Procedure details

To a solution of 2,6-di-tert-butylphenol (2.06 g, 10 mmol) in EDC (50 mL) in a 200-mL round bottom flask, was added the stabilized BrCl brominating reagent (12 mL, about 11 mmol) dropwise, with stirring at room temperature. Initially, the orange reddish color of the reagent disappeared quickly. The color from the last 1 mL persisted for several minutes. The reaction mixture was allowed to stand for 30 minutes before being quenched with a few drops of sodium sulfite solution. After phase separation, it was diluted with EDC (50 mL), washed with water (100 mL) and dried (Na2SO4). The organic layer was concentrated under reduced pressure to afford a glue-like material. The material was redissolved in ether (10 mL) and after solvent removal, a crystalline solid 4-bromo-2,6-di-tert-butylphenol product (2.63 g, 92% recovered yield) was obtained in high purity (>98% by GC).
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2].[Br:16]Cl>C(Cl)CCl.CCOCC>[Br:16][C:9]1[CH:10]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[C:6]([OH:15])=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=1

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCl
Name
reagent
Quantity
12 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The color from the last 1 mL persisted for several minutes
CUSTOM
Type
CUSTOM
Details
before being quenched with a few drops of sodium sulfite solution
CUSTOM
Type
CUSTOM
Details
After phase separation, it
ADDITION
Type
ADDITION
Details
was diluted with EDC (50 mL)
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a glue-like material
CUSTOM
Type
CUSTOM
Details
after solvent removal

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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